(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine
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Overview
Description
(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The presence of a nitro group and a sulfonyl group in the molecule suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of (3R)-1-(4-Aminobenzenesulfonyl)pyrrolidin-3-amine.
Substitution Reactions: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antibacterial effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Nitrofurantoin: Contains a nitro group and is used as an antibacterial agent.
Uniqueness
(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is unique due to the combination of a pyrrolidine ring, a nitro group, and a sulfonyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C10H13N3O4S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
(3R)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2/t8-/m1/s1 |
InChI Key |
JBCCJVUMFWYZBK-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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